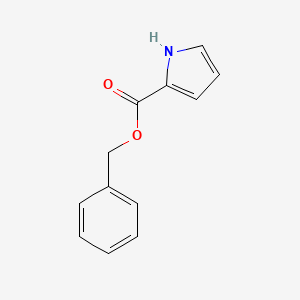

benzyl 1H-pyrrole-2-carboxylate

Description

Significance of Pyrrole (B145914) Derivatives as Core Chemical Scaffolds

Pyrrole and its derivatives are fundamental scaffolds in chemistry, exhibiting a wide array of biological activities and serving as key components in numerous natural products and synthetic compounds. bohrium.comalliedacademies.org The pyrrole ring is a privileged structure in medicinal chemistry, meaning it is a recurring motif in known biologically active compounds. alliedacademies.orgresearchgate.net

The significance of pyrrole derivatives stems from several key factors:

Presence in Natural Products: The pyrrole core is integral to many vital natural molecules, including heme (a component of hemoglobin), chlorophyll, vitamin B12, and various alkaloids. alliedacademies.org

Diverse Biological Activities: Pyrrole-containing compounds have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities. researchgate.netnih.govnih.gov

Versatile Synthetic Intermediates: The pyrrole ring can be readily functionalized, making it a versatile building block for the synthesis of complex molecular architectures and pharmacologically active agents. alliedacademies.orgresearchgate.net They are used as intermediates in the production of pharmaceuticals, agrochemicals, dyes, and perfumes. alliedacademies.org

Applications in Materials Science: Pyrrole derivatives are also utilized in the development of polymers, corrosion inhibitors, and as catalysts for polymerization processes. alliedacademies.org

The continued exploration of pyrrole derivatives is a vibrant area of research, with ongoing efforts to develop novel synthetic methodologies and to discover new therapeutic applications for this important class of heterocyclic compounds. bohrium.com

Research Trajectories of Benzyl (B1604629) 1H-Pyrrole-2-carboxylate within Heterocyclic Chemistry

Research involving benzyl 1H-pyrrole-2-carboxylate primarily focuses on its utility as a versatile building block in organic synthesis, particularly for creating more elaborate heterocyclic structures. Its chemical structure allows for a variety of modifications, making it a valuable precursor for derivatives with specific desired properties.

Key research trajectories for this compound include:

Synthesis of Complex Molecules: Benzyl 1H-pyrrole-2-carboxylate serves as a starting material in multi-step syntheses. For example, it has been used in the total synthesis of complex natural products. doi.org The benzyl group can act as a protecting group for the carboxylic acid, which can be removed under specific conditions to reveal the acid for further reactions.

Exploration of Reaction Pathways: The compound undergoes various chemical transformations that are subjects of research. These include nucleophilic substitution reactions to introduce different functional groups, as well as oxidation and reduction reactions to generate diverse derivatives. For instance, the ester group can be reduced to an alcohol, providing another point for chemical modification.

Development of Novel Synthetic Methods: Researchers are continuously exploring more efficient and environmentally friendly ways to synthesize benzyl 1H-pyrrole-2-carboxylate and its derivatives. This includes the use of enzymatic catalysis, which offers advantages such as high selectivity and mild reaction conditions. nih.gov

Investigation of Conformational Properties: In some studies, benzyl 1H-pyrrole-2-carboxylate has been used as a reference compound or an intermediate in the synthesis of molecules designed to study conformational properties, such as fluorinated proline analogues. acs.org

The following table provides a summary of key reactions and their descriptions related to benzyl 1H-pyrrole-2-carboxylate:

| Reaction Type | Description |

| Synthesis | Prepared by reacting 1H-pyrrole-2-carboxylic acid with benzyl bromide. doi.org |

| Enzymatic Synthesis | Synthesized via lipase-catalyzed transesterification of methyl 1H-pyrrole-2-carboxylate with benzyl alcohol. nih.gov |

| Nucleophilic Substitution | The compound can undergo nucleophilic substitution to introduce various functional groups. |

| Oxidation | Can be oxidized to form corresponding pyrrole derivatives. |

| Reduction | The ester group can be reduced to an alcohol. |

Properties

IUPAC Name |

benzyl 1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-12(11-7-4-8-13-11)15-9-10-5-2-1-3-6-10/h1-8,13H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKILPAAGBOZHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for Benzyl 1h Pyrrole 2 Carboxylate and Its Derivatives

Classical and Contemporary Pyrrole (B145914) Nucleus Formation

The formation of the pyrrole ring is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable access to this important scaffold. These methods, from classical condensations to modern multicomponent strategies, offer various pathways to pyrrole-2-carboxylates and their precursors.

Paal-Knorr Condensation and its Variants

The Paal-Knorr synthesis is a classical and widely used method for constructing the pyrrole ring, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). organic-chemistry.orgwikipedia.orgtaylorandfrancis.com The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions (pH < 3) can favor the formation of furan (B31954) byproducts. organic-chemistry.orgresearchgate.net The versatility of the Paal-Knorr reaction allows for the synthesis of a wide array of substituted pyrroles. wikipedia.org

The mechanism is understood to begin with the attack of the amine on a protonated carbonyl group to form a hemiaminal intermediate. A subsequent intramolecular attack on the second carbonyl group leads to a 2,5-dihydroxytetrahydropyrrole derivative, which then undergoes dehydration to yield the aromatic pyrrole ring. taylorandfrancis.com

Variants of the Paal-Knorr Synthesis:

Numerous modifications to the original Paal-Knorr synthesis have been developed to improve yields, broaden the substrate scope, and employ milder, more environmentally friendly conditions. rsc.org These variants often focus on the use of different catalysts.

Acid Catalysis: While weak acids like acetic acid can accelerate the reaction, various Brønsted and Lewis acids have been employed. organic-chemistry.orgresearchgate.net Iron(III) chloride has been used as a catalyst for the condensation of 2,5-dimethoxytetrahydrofuran (B146720) with amines in water, providing good to excellent yields of N-substituted pyrroles. organic-chemistry.org

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate the Paal-Knorr reaction, leading to shorter reaction times. rsc.orgnih.gov

Organocatalysis: L-proline has been utilized as a catalyst for the Paal-Knorr synthesis, enabling the efficient construction of highly functionalized pyrrole derivatives. rsc.orgnih.gov

While the direct synthesis of benzyl (B1604629) 1H-pyrrole-2-carboxylate via the Paal-Knorr reaction is not commonly reported, the synthesis of related pyrrole-2-carboxamides has been achieved through a sequence involving a microwave-assisted Paal-Knorr reaction. rsc.orgnih.gov This suggests the potential for adapting this methodology for the synthesis of the target ester.

| 1,4-Dicarbonyl Compound | Amine | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,5-Hexanedione | Various primary amines | MgI2 etherate, solvent-free | N-substituted-2,5-dimethylpyrroles | Good to excellent | organic-chemistry.org |

| 2,5-Dimethoxytetrahydrofuran | Various amines and sulfonamides | FeCl3, water | N-substituted pyrroles | Good to excellent | organic-chemistry.org |

| Substituted Chalcones | Primary amines | L-proline | Highly functionalized pyrroles | >20 examples synthesized | rsc.orgnih.gov |

| α,β-unsaturated 1,4-diketones | Primary amines | Microwave irradiation | Tricyclic pyrrole-2-carboxamides | 75-93 (Stetter reaction step) | rsc.orgnih.gov |

Hantzsch Pyrrole Synthesis Approaches

The Hantzsch pyrrole synthesis is another fundamental method for forming substituted pyrroles. wikipedia.orgpharmaguideline.com The reaction involves the condensation of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine. wikipedia.orgnih.gov This multicomponent reaction is particularly useful for preparing pyrroles with specific substitution patterns. nih.gov

The generally accepted mechanism begins with the formation of an enamine from the reaction of the β-ketoester and the amine. wikipedia.orgnih.gov This enamine then attacks the α-haloketone, followed by cyclization and elimination of a water molecule to afford the final pyrrole product. wikipedia.orgnih.gov An alternative pathway where the enamine attacks the α-carbon of the haloketone has also been proposed. nih.gov

Extensions of the Hantzsch synthesis are particularly relevant for producing pyrrole carboxylates. For instance, ethyl esters of 2-alkyl- and 2,4-dialkylpyrrole-3-carboxylic acids are commonly obtained through this method. researchgate.netresearchgate.net Notably, the use of benzyl and t-butyl esters has been reported when the 2-alkyl group is methyl. researchgate.netresearchgate.net This highlights the direct applicability of the Hantzsch synthesis for obtaining precursors to, or even directly, benzyl pyrrole carboxylate derivatives. The synthesis of 2,3-dicarbonylated pyrroles is also achievable through variations of the Hantzsch synthesis. nih.govbohrium.com

| β-Ketoester | α-Haloketone/Aldehyde | Amine Source | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethyl acetoacetate (B1235776) | Chloroacetone | Ammonia | Ethyl 2,5-dimethylpyrrole-3-carboxylate | - | nih.gov |

| Ethyl acetoacetate | α-halo derivatives of acetaldehyde | Ammonia | 2-Methyl-3-carbethoxypyrrole | - | pharmaguideline.com |

| Acylacetates | 2-Bromobutanal | Ammonia | Substituted pyrrole-3-carboxylates | 45-55 (for initial condensation) | researchgate.net |

| Acylacetates | 2-Bromoheptanal | Ammonia | Substituted pyrrole-3-carboxylates | 45-55 (for initial condensation) | researchgate.net |

| Benzyl propionylacetate | - | - | No pyrrole obtained | 0 | researchgate.netresearchgate.net |

Barton-Zard Reaction Applications

The Barton-Zard reaction provides a powerful route to pyrrole derivatives through the reaction of a nitroalkene with an α-isocyanoacetate under basic conditions. wikipedia.orgwikipedia.org A key feature of this reaction is the direct incorporation of an ester group at the 2-position of the pyrrole ring, making it highly suitable for the synthesis of compounds like benzyl 1H-pyrrole-2-carboxylate. buchler-gmbh.comresearchgate.net

The mechanism involves five key steps:

Base-catalyzed deprotonation of the α-isocyanoacetate. wikipedia.org

Michael-type addition of the resulting carbanion to the nitroalkene. wikipedia.org

A 5-endo-dig cyclization. wikipedia.org

Base-catalyzed elimination of the nitro group. wikipedia.org

Tautomerization to yield the aromatic pyrrole. wikipedia.org

The reaction has been successfully employed using ethyl isocyanoacetate to produce various ethyl pyrrole-2-carboxylates. rsc.orgnih.govresearchgate.net By substituting ethyl isocyanoacetate with benzyl isocyanoacetate, this method could, in principle, be adapted for the direct synthesis of benzyl 1H-pyrrole-2-carboxylate. The reaction tolerates a range of substituents on the nitroalkene, allowing for the synthesis of diverse pyrrole derivatives. wikipedia.org

| Nitroalkene | α-Isocyanoester | Base/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Nitro-N-(phenylsulfonyl)indole | Ethyl isocyanoacetate | - | Ethyl 8-(phenylsulfonyl)-1,8-dihydropyrrolo[2,3-b]indole-2-carboxylate | - | rsc.orgresearchgate.net |

| 3-Nitro-2H-chromenes | Ethyl isocyanoacetate | K2CO3, EtOH, reflux | Ethyl 2,4-dihydrochromeno[3,4-c]pyrrole-1-carboxylates | 63-94 | nih.govmdpi.com |

| β-Fluoro-β-nitrostyrenes | Ethyl isocyanoacetate | - | 4-Fluoropyrroles | up to 77 | nih.gov |

Multicomponent Reaction Strategies for Pyrrole Ring Formation

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. researchgate.netrsc.org These reactions are advantageous due to their atom economy, step economy, and the ability to rapidly generate molecular diversity. researchgate.net Several MCRs have been developed for the synthesis of substituted pyrroles. researchgate.netrsc.orgnih.gov

While classical two-component reactions like the Paal-Knorr synthesis exist, many pyrrole syntheses can be classified as MCRs, including the Hantzsch synthesis. wikipedia.org Modern MCRs often employ isonitriles as key components. For instance, isocyanide-based MCRs, such as the Ugi and Passerini reactions, are powerful tools in combinatorial chemistry, although their direct application to form the pyrrole ring itself is less common than their use in modifying existing scaffolds. nih.gov

However, various other MCR strategies have been devised to construct the pyrrole ring directly. These often involve domino processes of condensation, addition, and cyclization reactions. For example, one-pot syntheses of polysubstituted pyrroles have been achieved through the reaction of amines, 1,3-dicarbonyl compounds, and β-nitrostyrene. researchgate.net Another approach involves the reaction of N-heterocycles, such as thiazole (B1198619) or imidazole, with pyrrole in an α-amidoalkylation reaction to create complex bis-heterocyclic structures. buchler-gmbh.com While a specific MCR for the direct synthesis of benzyl 1H-pyrrole-2-carboxylate is not prominently documented, the modularity of MCRs presents a promising avenue for the development of novel and efficient routes to this target molecule and its derivatives. globethesis.com

Esterification and N-Benzylation Strategies for Benzyl 1H-Pyrrole-2-carboxylate

Once the pyrrole-2-carboxylic acid or a simple alkyl ester thereof is obtained, the final step is the introduction of the benzyl group. This can be achieved through direct esterification of the carboxylic acid or by transesterification of a more readily available ester.

Direct Esterification and Transesterification Approaches

Direct Esterification:

The Fischer esterification is a classical method for converting a carboxylic acid and an alcohol into an ester using an acid catalyst. masterorganicchemistry.comoperachem.comathabascau.ca This equilibrium-driven reaction can be pushed towards the product by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.comathabascau.ca In the context of synthesizing benzyl 1H-pyrrole-2-carboxylate, this would involve the reaction of pyrrole-2-carboxylic acid with benzyl alcohol in the presence of an acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). masterorganicchemistry.comoperachem.com A procedure for the Fischer esterification of D-tartaric acid with benzyl alcohol using p-TsOH as a catalyst and benzene (B151609) as a solvent with a Dean-Stark trap to remove water has been reported, achieving a high yield. operachem.com A similar approach could be applied to pyrrole-2-carboxylic acid.

Transesterification:

Transesterification is another viable strategy, involving the conversion of one ester to another by reaction with an alcohol in the presence of a catalyst. An especially noteworthy and green approach is the use of enzyme-catalyzed transesterification. A study on the synthesis of novel pyrrole esters demonstrated the successful transesterification of methyl 1H-pyrrole-2-carboxylate with benzyl alcohol to directly yield benzyl 1H-pyrrole-2-carboxylate. nih.gov This reaction was catalyzed by various lipases, with Novozym 435 showing the highest efficiency. The yield was optimized by adjusting reaction parameters such as the molar ratio of substrates, reaction time, and the use of molecular sieves to remove byproducts. nih.gov

| Lipase (B570770) Catalyst | Yield of Benzyl 1H-pyrrole-2-carboxylate (%) |

|---|---|

| Novozym 435 | 46 |

| CRL | 9 |

| Lipozyme TLIM | <3 |

The study further optimized the reaction using Novozym 435, achieving a yield of 61% by adjusting the molar ratio of methyl 1H-pyrrole-2-carboxylate to benzyl alcohol to 5:1 and running the reaction for 24 hours in the presence of molecular sieves. nih.gov This enzymatic method offers a mild and selective route to the target compound.

N-Benzylation via Nucleophilic Substitution of Pyrrole Derivatives

The introduction of a benzyl group onto the nitrogen atom of the pyrrole ring is a common strategy for synthesizing N-substituted pyrrole derivatives. This is typically achieved through nucleophilic substitution reactions. The nitrogen atom of the pyrrole ring, while being part of an aromatic system, can act as a nucleophile, particularly after deprotonation with a suitable base. organic-chemistry.org The reaction of the resulting pyrrolide anion with a benzyl halide, such as benzyl chloride or benzyl bromide, leads to the formation of the N-benzylpyrrole derivative. nih.gov The use of ionic liquids as solvents can promote highly regioselective N-substitution of pyrrole with alkyl halides. organic-chemistry.org In the context of benzyl 1H-pyrrole-2-carboxylate, this would involve the N-benzylation of a pre-formed pyrrole-2-carboxylate ester.

Benzylation utilizing Organometallic Reagents

Organometallic reagents offer powerful tools for the functionalization of pyrrole rings. While direct benzylation of the pyrrole nitrogen using organometallic reagents is less common than nucleophilic substitution, related transformations involving organometallic intermediates are well-established. For instance, Fischer carbene complexes have been utilized in the synthesis of substituted pyrroles. rsc.orgnih.govresearchgate.net These reactions proceed through complex cascade mechanisms that can involve the formation of new carbon-carbon and carbon-nitrogen bonds, ultimately leading to highly functionalized pyrrole structures. rsc.orgresearchgate.net

Advanced Synthetic Protocols for Functionalized Benzyl Pyrrole-2-carboxylates

More complex, functionalized benzyl pyrrole-2-carboxylates can be synthesized through advanced protocols that often involve intramolecular cyclization or addition reactions.

Intramolecular Cyclization Reactions: Oxalyl Chloride Mediated Approaches

Oxalyl chloride is a versatile reagent in organic synthesis and has been employed in the preparation of pyrrole derivatives. A notable example is the synthesis of benzyl 2-phenyl-1H-pyrrole-1-carboxylate. mdpi.comresearchgate.net This synthesis involves the intramolecular reaction of benzyl (E)-(4-oxo-4-phenylbut-2-en-1-yl)carbamate with oxalyl chloride in methanol (B129727) at room temperature. mdpi.com In this reaction, HCl is generated in situ, which acts as a Lewis acid, facilitating the cyclization to yield the desired N-Cbz-protected 2-arylpyrrole with a 76% yield. mdpi.com Oxalyl chloride can also be used for the acylation of pyrrole, which can be a step in a multi-step synthesis of functionalized pyrrole-2-carboxylates. orgsyn.org

| Starting Material | Reagents | Product | Yield (%) |

|---|---|---|---|

| Benzyl (E)-(4-oxo-4-phenylbut-2-en-1-yl)carbamate | Oxalyl chloride, MeOH | Benzyl 2-phenyl-1H-pyrrole-1-carboxylate | 76 |

Synthesis via 1,4-Addition of Chelated Enolates onto Alkynyl Carbene Complexes

A sophisticated method for the synthesis of 2,3-disubstituted pyrroles involves the 1,4-addition of chelated enolates onto alkynyl Fischer carbene complexes. acs.org Chelated glycine (B1666218) ester enolates, acting as potent nucleophiles, add to the alkynyl carbene complex in a domino process. acs.org This cascade is initiated by the 1,4-addition, followed by a 1,3-H-shift, 1,2-addition, and reductive elimination during workup, ultimately forming the pyrrole ring. acs.org This methodology provides a route to complex pyrrole structures that can be further elaborated to benzyl pyrrole-2-carboxylate derivatives.

Oxidative Self-Coupling Reactions for Pyrrole Anhydrides

A novel and efficient method for synthesizing pyrrole-2-carboxylic acid anhydrides involves the oxidative self-coupling of pyrrole-2-carboxaldehydes. rsc.orgrsc.org This approach utilizes tetrabutylammonium (B224687) iodide (TBAI) as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant. rsc.orgrsc.org Notably, this method has been successfully applied to the synthesis of 1-benzyl-1H-pyrrole-2-carboxylic anhydrides from N-benzyl pyrrole-2-carboxaldehydes. rsc.orgrsc.org

The reaction mechanism is believed to proceed through the formation of a pyrrole acyl radical, which then undergoes oxidative self-coupling to yield the corresponding carboxylic anhydride (B1165640). rsc.orgrsc.org This method provides a direct route to pyrrole anhydrides, avoiding the multi-step processes that traditionally involve the challenging preparation and handling of pyrrole-2-carboxylic acids, which are prone to degradation in highly acidic environments. rsc.org

Optimization studies have shown that the choice of catalyst, oxidant, and solvent significantly impacts the reaction yield. For the model substrate 1-benzyl-1H-pyrrole-2-carbaldehyde, the optimal conditions were found to be TBAI (20 mol%) and TBHP (4 equivalents) in 1,2-dichloroethane (B1671644) (DCE) at 90°C for 12 hours, affording an 80% yield of the desired anhydride. rsc.org

Table 1: Optimization of Oxidative Self-Coupling of 1-benzyl-1H-pyrrole-2-carbaldehyde

| Entry | Catalyst (mol%) | Oxidant (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | TBAI (20) | TBHP (4) | DCE | 90 | 12 | 80 |

| 2 | TBAI (10) | TBHP (4) | DCE | 90 | 12 | Decreased |

| 3 | TBAI (5) | TBHP (4) | DCE | 90 | 12 | Decreased |

| 4 | TBAI (20) | TBHP (2) | DCE | 90 | 12 | Decreased |

| 5 | Other Catalysts | TBHP (4) | DCE | 90 | 12 | Ineffective |

| 6 | TBAI (20) | Other Oxidants | DCE | 90 | 12 | Ineffective |

| 7 | MeCN | 90 | 12 | Inferior to DCE |

Data sourced from Panday et al., 2024. rsc.org

Transition Metal-Catalyzed Cycloaddition Reactions (e.g., Palladium-catalyzed coupling, Copper-catalyzed aerobic conditions)

Transition metal-catalyzed reactions, particularly cycloadditions, are powerful tools for the regioselective synthesis of the pyrrole core. sioc-journal.cn These methods offer advantages such as milder reaction conditions and high atom economy. sioc-journal.cn

Palladium-Catalyzed Coupling: Palladium catalysts are widely employed in the synthesis of pyrrole derivatives. For instance, palladium-catalyzed carboalkoxylation of various halides provides a route to esters. acs.org Another notable application is the palladium-catalyzed migratory cyclization of substrates like ArXCBr=CH₂, which proceeds through an unusual trans-1,2-palladium migration to form benzoheterocycles. nih.gov While not directly synthesizing benzyl 1H-pyrrole-2-carboxylate, these methods showcase the versatility of palladium catalysis in constructing heterocyclic systems. A novel synthesis of benzyl 2-phenyl-1H-pyrrole-1-carboxylate has been developed via an intramolecular reaction of benzyl (E)-(4-oxo-4-phenylbut-2-en-1-yl)carbamate using oxalyl chloride, which generates HCl in situ to act as a Lewis acid, yielding the product in 76% yield. mdpi.comresearchgate.net

Copper-Catalyzed Aerobic Conditions: Copper catalysts are effective in various synthetic transformations leading to pyrroles. An efficient method for producing polysubstituted pyrrole-2-carboxylic acids involves a copper-catalyzed spiroannulation/ring-opening aromatization of 4-arylidene isoxazol-5-ones with enamino esters under mechanochemical conditions. acs.org Copper catalysts, in conjunction with an iodine mediator and molecular oxygen, can also facilitate the oxidative annulation of aryl methyl ketones, arylamines, and acetoacetate esters to produce pyrrole-2-carbaldehydes. organic-chemistry.org Furthermore, copper-catalyzed aerobic oxidative cyclization of phenols and alkynes provides a one-pot procedure for benzofurans, demonstrating the potential of this catalytic system for constructing heterocyclic rings. rsc.org Copper(I) catalysts have also been used in the aerobic synthesis of N-sulfonylamidines. nih.gov

Synthesis of Substituted Pyrrole-2-carboxylates with Specific Functional Groups (e.g., Amino, Cyano, Formyl)

The introduction of specific functional groups onto the pyrrole ring is crucial for modifying the properties of the resulting compounds.

Amino Group: A facile, metal-free domino reaction has been developed for the synthesis of 2-aminopyrroles from readily accessible N-alkynyl, N'-vinyl hydrazides. acs.org This method proceeds through a novel 3,4-diaza Cope rearrangement and a subsequent 5-exo-dig N-cyclization. acs.org This strategy allows for the creation of a library of 2-aminopyrroles with diverse substitution patterns. acs.org

Cyano Group: Functionalized 2-amino-3-cyanopyrroles can be constructed from terminal alkynes, sulfonyl azides, and phenacylmalononitriles. rsc.org This reaction involves a copper-catalyzed azide-alkyne cycloaddition followed by the generation and interception of N-sulfonoketenimine intermediates. rsc.org Another approach involves the synthesis of polyfunctionalized pyrroles through a tandem reaction of Michael addition and intramolecular cyanide-mediated nitrile-to-nitrile condensation. organic-chemistry.org Additionally, 2-cyanopyrrole derivatives have been synthesized and evaluated as potential tyrosinase inhibitors. frontiersin.org

Formyl Group: Pyrrole-2-carboxaldehydes are important synthetic intermediates. mdpi.comnih.gov They can be synthesized through various methods, including the Vilsmeier-Haack reaction on pyrrole. orgsyn.org A regiocontrolled, two-step synthesis from acyclic precursors involves a Barton-Zard pyrrole synthesis to form N-methoxy-N-methyl pyrrole-2-carboxamides (pyrrole Weinreb amides), which are then reduced to the corresponding aldehydes. nih.gov Halogenated pyrrole-2-carboxaldehydes have also been prepared, for example, through the formylation of ethyl 3-fluoro-1H-pyrrole-2-carboxylate. nih.gov Furthermore, 2-chloro-5-formyl-1H-pyrrole-3-carboxylic acids have been synthesized as part of the development of novel indolin-2-one derivatives. researchgate.net

Formation of Complex Ring Systems incorporating Pyrrole-2-carboxylates (e.g., Dihydropyrrolo[1,2-a]pyrazinones)

Pyrrole-2-carboxylates serve as versatile building blocks for the construction of more complex, fused heterocyclic systems. A prominent example is the synthesis of dihydropyrrolo[1,2-a]pyrazinones, a scaffold present in numerous bioactive natural products. researchgate.netmdpi.com

The most common strategy for constructing the dihydropyrrolo[1,2-a]pyrazinone core is to fuse a pyrazinone ring onto a pre-existing pyrrole. researchgate.netmdpi.com This is often achieved through intramolecular reactions starting from functionalized pyrroles. For instance, 1H-pyrrole-2-carboxamides bearing electrophilic groups on the amide can react intramolecularly with the nucleophilic pyrrole nitrogen. mdpi.com Another approach involves the reaction of N-(phenacyl)substituted pyrrole-2-carboxylates with primary amines to directly form the pyrrolopyrazinone ring system. mdpi.com

Alternative strategies include a "pyrazinone-first" approach or multicomponent reactions. An efficient two-step synthesis involves the Vilsmeier-Haack chloroformylation of ketones to create a biselectrophilic intermediate, which is then condensed with pyrazinones. mdpi.com

Reaction Yield Optimization and Purity Enhancement in Synthetic Pathways

Optimizing reaction yields and ensuring high purity are critical aspects of synthetic chemistry. chemscene.com In the context of benzyl 1H-pyrrole-2-carboxylate and its derivatives, various strategies are employed.

For the oxidative self-coupling of pyrrole-2-carboxaldehydes, a systematic study of reaction parameters is crucial. As detailed in Table 1, variations in catalyst loading, the equivalents of the oxidant, and the choice of solvent have a profound impact on the yield of the resulting pyrrole anhydride. rsc.org Reducing the amount of TBAI catalyst or the TBHP oxidant leads to a decrease in yield. rsc.org

In enzymatic synthesis, such as the lipase-catalyzed transesterification of methyl 1H-pyrrole-2-carboxylate with benzyl alcohol, several factors influence the yield. The choice of lipase is paramount, with Novozym 435 showing significantly higher activity than Lipozyme TLIM and CRL. nih.gov The addition of molecular sieves to remove water, a byproduct of the reaction, can substantially increase the conversion rate. nih.gov Furthermore, optimizing the molar ratio of the substrates is a key factor in maximizing the yield. nih.gov A large-scale synthesis (10 mmol) under optimized conditions resulted in an excellent 88% yield of benzyl 1H-pyrrole-2-carboxylate. nih.gov

For purification, standard laboratory techniques such as column chromatography are often employed. For instance, in the synthesis of benzyl 2-phenyl-1H-pyrrole-1-carboxylate, flash column chromatography with an appropriate eluent system (e.g., EtOAc/hexanes) is used to isolate the pure product. mdpi.comresearchgate.net In the case of pyrrole-2-carboxaldehyde synthesis, purification can be achieved by recrystallization from a suitable solvent like petroleum ether, which can significantly improve the purity of the final product. orgsyn.org The purity of final compounds is often established by techniques like High-Performance Liquid Chromatography (HPLC). nih.gov

Chemical Reactivity and Transformation Mechanisms of Benzyl 1h Pyrrole 2 Carboxylate Derivatives

General Derivatization Reactions

The benzyl (B1604629) ester functionality of benzyl 1H-pyrrole-2-carboxylate provides a convenient handle for straightforward chemical transformations, primarily through nucleophilic acyl substitution pathways. These reactions allow for the conversion of the ester into other important functional groups, such as carboxylic acids and amides, which serve as key building blocks for pharmaceutical and materials science applications.

The conversion of benzyl 1H-pyrrole-2-carboxylate to its corresponding pyrrole-2-carboxylic acid is a fundamental hydrolysis reaction. This transformation is typically achieved under basic conditions, which promote the saponification of the ester. For instance, treatment with potassium carbonate (K₂CO₃) in a mixture of methanol (B129727) and water can effectively cleave the benzyl ester. beilstein-journals.orgd-nb.info The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to yield the carboxylate salt and benzyl alcohol. An acidic workup then protonates the carboxylate to furnish the final pyrrole-2-carboxylic acid. beilstein-journals.orgchempedia.info This acid is a valuable precursor for further functionalization, including the synthesis of various amides and other derivatives. orgsyn.orgontosight.ai

Alternatively, catalytic hydrogenolysis can be employed to cleave the benzyl ester group. This method uses a palladium catalyst (Pd/C) and a hydrogen source to reductively cleave the benzylic C-O bond, yielding the carboxylic acid and toluene. organic-chemistry.org This approach is particularly useful when the molecule contains base-sensitive functional groups.

Table 1: Conditions for Hydrolysis of Pyrrole-2-Carboxylate Esters

| Ester Substrate | Reagents and Conditions | Product | Reference |

| Methyl 1-(phenylethynyl)-1H-pyrrole-2-carboxylate | 1. K₂CO₃, MeOH, H₂O, room temp. 2. HCl (3 N) | 1-(Phenylethynyl)-1H-pyrrole-2-carboxylic acid | beilstein-journals.orgd-nb.info |

| 2-Trichloroacetyl-pyrrole | Aqueous Base | Pyrrole-2-carboxylic acid | orgsyn.org |

| General Benzyl Ethers | Pd/C, H₂ (Hydrogenolysis) | Corresponding acid/alcohol | organic-chemistry.org |

Amidation of benzyl 1H-pyrrole-2-carboxylate derivatives is a common strategy for introducing nitrogen-containing functional groups. This can be achieved through a two-step process involving initial hydrolysis to the pyrrole-2-carboxylic acid, followed by an amide coupling reaction. mdpi.com In this subsequent step, the carboxylic acid is activated with a coupling reagent, such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). mdpi.com The activated species is then treated with a primary or secondary amine, such as benzylamine (B48309), to form the desired pyrrole-2-carboxamide. mdpi.com

A more direct, albeit less common, method is the direct aminolysis of the ester, where the ester is heated with an amine. orgsyn.org However, this often requires harsh conditions and is less efficient than the activated coupling approach. The use of modern coupling reagents provides high yields and allows for the synthesis of a diverse library of amide derivatives under mild conditions. mdpi.com

Table 2: Representative Amidation Reaction

| Starting Material | Reagents and Conditions | Product | Reference |

| 2-Carboxymethyl-1-methyl-1H-pyrrole-3-carboxylic acid | 1. TBTU, DIPEA, DCM 2. Benzylamine, Microwave, 30°C | 2-(2-(Benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid | mdpi.com |

Selective Functionalization and Modification

Beyond the reactions at the carboxylate group, the pyrrole (B145914) ring itself and substituents on the nitrogen atom can be selectively modified. These transformations are crucial for building molecular complexity and accessing a wider range of pyrrole-based compounds.

In derivatives of benzyl 1H-pyrrole-2-carboxylate that are also substituted with a benzyl group on the pyrrole nitrogen (N-benzyl), the selective removal of this protecting group is often a necessary synthetic step. The standard method for this transformation is catalytic hydrogenolysis. researchgate.net This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst), under a hydrogen atmosphere. nih.govnih.gov

The efficiency of N-benzyl group removal can be influenced by several factors, including the catalyst, solvent, temperature, and hydrogen pressure. nih.govnih.gov For instance, the deprotection can be performed at room temperature or elevated temperatures (e.g., 60 °C) and may require high pressures of hydrogen gas to proceed to completion. nih.gov The addition of an acid, such as hydrochloric acid or acetic acid, can sometimes facilitate the reaction by preventing catalyst poisoning by the product amine. nih.govnih.gov In some cases, however, the hydrogenolysis of N-benzyl groups on pyrrole rings can be challenging and may fail even under vigorous conditions. researchgate.net Recent advancements have shown that mixed catalyst systems, such as Pd/C combined with niobic acid-on-carbon (Nb₂O₅/C), can significantly accelerate the hydrogenolysis process under milder conditions. nih.gov

Table 3: Catalytic Systems for N-Benzyl Group Hydrogenolysis

| Substrate Type | Catalyst System | Conditions | Outcome | Reference |

| N-Boc, N-Benzyl protected aminopyridines | 20% Pd(OH)₂/C | H₂ (575 psi), EtOH/HCl, room temp., 48 h | N-Benzyl group removed | nih.gov |

| N-Benzyl Dioctylamine | 10% Pd/C and Nb₂O₅/C | H₂ (1 atm), MeOH, room temp., 1 h | 99% yield of dioctylamine | nih.gov |

| General N-Benzyl Amines | Amphiphilic Nano-Palladium Catalyst (ARP-Pd) | B₂(OH)₄, Water | High yield of debenzylated amine | researchgate.netresearchgate.net |

| Methyl 1-benzyl-3-pyrrolecarboxylate | Various Hydrogenolysis attempts | Increasingly vigorous conditions | Failed to remove the N-benzyl group | researchgate.net |

Derivatives of pyrrole-2-carboxylates, particularly those with reactive substituents on the nitrogen atom, can undergo intramolecular cyclization reactions to form fused heterocyclic systems. beilstein-journals.orgnih.gov For example, N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates serve as precursors for both nucleophilic and electrophilic cyclizations. beilstein-journals.orgd-nb.infonih.gov

In nucleophilic cyclization, treatment of an N-alkyne-substituted pyrrole-2-carboxylate with hydrazine (B178648) monohydrate at reflux temperatures can lead to the formation of fused pyrrolopyrazinone and pyrrolotriazinone skeletons. beilstein-journals.orgd-nb.infonih.gov The specific product formed can depend on the electronic nature of the substituent on the alkyne. beilstein-journals.orgd-nb.info

Conversely, electrophilic cyclization can be initiated by treating the same N-alkyne-substituted precursors with an electrophile such as iodine (I₂). beilstein-journals.orgnih.gov This reaction proceeds at room temperature in a solvent like dichloromethane (B109758) and results in the formation of iodine-substituted pyrrolooxazinone derivatives through a 6-endo-dig cyclization pathway. beilstein-journals.orgnih.gov These cyclization strategies provide powerful tools for rapidly constructing complex, polycyclic aromatic systems from relatively simple pyrrole precursors.

Table 4: Cyclization Reactions of N-Alkyne-Substituted Pyrrole-2-Carboxylates

| Reaction Type | Substrate | Reagents and Conditions | Product Type(s) | Reference |

| Nucleophilic | Methyl 1-(phenylethynyl)-1H-pyrrole-2-carboxylate | Hydrazine monohydrate, MeOH, reflux | Pyrrolopyrazinone and Pyrrolotriazinone | beilstein-journals.orgd-nb.infonih.gov |

| Electrophilic | Methyl 1-(alkynyl)-1H-pyrrole-2-carboxylate derivatives | I₂, CH₂Cl₂, room temp. | Iodine-substituted Pyrrolooxazinone derivatives | beilstein-journals.orgnih.gov |

The introduction of halogen atoms onto the pyrrole ring of benzyl 1H-pyrrole-2-carboxylate derivatives is a key method for tuning their electronic properties and providing a handle for further cross-coupling reactions. Electrophilic halogenation is the most common approach. nih.gov

For chlorination, reagents like N-chlorosuccinimide (NCS) can be used to install a chlorine atom onto the pyrrole ring. nih.gov Similarly, bromination can be achieved using reagents like N-bromosuccinimide or sodium bromide in the presence of an oxidant. rsc.org Fluorination, which is often more challenging, can be accomplished using electrophilic fluorinating agents like Selectfluor. nih.gov The regioselectivity of the halogenation is influenced by the existing substitution pattern on the pyrrole ring. For pyrrole-2-carboxylates, electrophilic attack typically occurs at the C4 or C5 positions, which are activated by the electron-donating nature of the pyrrole nitrogen.

Table 5: Halogenation of Pyrrole-2-Carboxylate Derivatives

| Halogenation Type | Substrate | Reagent(s) | Outcome | Reference |

| Chlorination | 2-Trichloroacetyl-5-methyl-1H-pyrrole | N-Chlorosuccinimide (NCS) | 4-Chloro-2-trichloroacetyl-5-methyl-1H-pyrrole | nih.gov |

| Fluorination | Ethyl 5-methyl-1H-pyrrole-2-carboxylate | Selectfluor | Clean conversion to fluorinated product | nih.gov |

| Bromination | N-Tosyl methyl pyrrole-2-carboxylate | NaBr, Oxone | Regioselective bromination | rsc.org |

Reactions Involving Formyl Groups (e.g., Hydrazone Formation)

The formyl group (–CHO) on the pyrrole ring of benzyl 1H-pyrrole-2-carboxylate derivatives is a versatile functional handle for constructing more complex molecules. One of the fundamental reactions it undergoes is condensation with hydrazine derivatives to form hydrazones. This transformation is significant for creating molecules with diverse biological activities and for their use as intermediates in further synthetic steps.

Detailed research findings show that formyl-substituted pyrroles, such as derivatives of benzyl 4-formyl-1H-pyrrole-2-carboxylate, react efficiently with hydrazides. For instance, the synthesis of novel pyrrole-based hydrazones has been achieved by reacting substituted pyrrole aldehydes with a pyrrole carbohydrazide. The reaction typically proceeds by heating the reactants in a suitable solvent, often an acidic one like glacial acetic acid, which catalyzes the condensation. The process involves the nucleophilic attack of the primary amine of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the C=N bond of the hydrazone.

The general conditions for hydrazone formation from a formyl-pyrrole derivative are summarized in the table below.

Table 1: Typical Reaction Conditions for Hydrazone Formation

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | Formyl-pyrrole derivative, Hydrazine or Hydrazide | Formation of the hydrazone backbone |

| Solvent | Glacial Acetic Acid, Ethanol (B145695) | To dissolve reactants and facilitate the reaction |

| Catalyst | Acetic Acid (can also be the solvent) | To protonate the carbonyl oxygen, increasing electrophilicity |

| Temperature | Elevated (e.g., boiling water bath) | To overcome the activation energy for dehydration |

| Monitoring | Thin-Layer Chromatography (TLC) | To track the consumption of starting materials |

This reaction is not limited to pyrroles and is a cornerstone in the chemistry of other formyl-substituted heterocyclic compounds like pyrazoles, which are also used to synthesize hydrazone derivatives with potent biological activities. nih.govresearchgate.netrsc.org

Mechanistic Investigations of Key Transformations

Understanding the precise mechanisms of chemical reactions is crucial for optimizing conditions and designing new synthetic pathways. This section delves into the mechanistic details of several key transformations involving benzyl 1H-pyrrole-2-carboxylate and its derivatives.

Elucidation of Oxidative Self-Coupling Mechanisms

A notable transformation of N-benzyl pyrrole-2-carboxaldehydes is their oxidative self-coupling to produce 1-benzyl-1H-pyrrole-2-carboxylic anhydrides. This reaction provides direct access to pyrrole anhydrides from aldehydes, bypassing the need to first oxidize the aldehyde to a carboxylic acid. rsc.org

Mechanistic investigations support a novel pathway involving the formation of a pyrrole acyl radical. The reaction is typically catalyzed by tetrabutylammonium (B224687) iodide (TBAI) with tert-butyl hydroperoxide (TBHP) serving as the oxidant. rsc.org The proposed mechanism proceeds as follows:

The aldehyde reacts to form an acyl radical intermediate.

Two acyl radicals then couple to form the corresponding carboxylic anhydride (B1165640).

This oxidative self-coupling represents a previously unexplored route for anhydride synthesis from pyrrole aldehydes and highlights the unique reactivity of these substrates under specific catalytic conditions. rsc.org

Table 2: Components in Oxidative Self-Coupling | Component | Role | | :--- | :--- | | Substrate | N-Benzyl pyrrole-2-carboxaldehyde | Precursor to the acyl radical | | Catalyst | Tetrabutylammonium Iodide (TBAI) | Facilitates the formation of the radical intermediate | | Oxidant | tert-Butyl Hydroperoxide (TBHP) | Drives the oxidation process | | Product | 1-Benzyl-1H-pyrrole-2-carboxylic anhydride | Result of the radical-radical coupling |

Proposed Mechanisms for Cyclization Reactions

Intramolecular cyclization is a powerful strategy for constructing cyclic molecules, and derivatives of benzyl 1H-pyrrole-carboxylate are key players in such reactions. A novel method for preparing benzyl 2-phenyl-1H-pyrrole-1-carboxylate involves the intramolecular cyclization of an acyclic precursor, benzyl (E)-(4-oxo-4-phenylbut-2-en-1-yl)carbamate. mdpi.comresearchgate.net

The proposed mechanism for this transformation is catalyzed by a Lewis acid. In a reported synthesis, the reaction is carried out using oxalyl chloride in methanol. mdpi.comresearchgate.net It is proposed that hydrochloric acid (HCl) is generated in situ from the reaction of oxalyl chloride and methanol. This acid then acts as the catalyst for the cyclization cascade, leading to the formation of the pyrrole ring in high yield. mdpi.comrsc.org

Table 3: Proposed Mechanism for Acid-Catalyzed Cyclization

| Step | Description |

|---|---|

| 1. Catalyst Generation | Oxalyl chloride reacts with methanol to generate HCl in situ. |

| 2. Protonation | The carbonyl oxygen of the precursor is protonated by HCl, activating it for nucleophilic attack. |

| 3. Intramolecular Attack | The nitrogen atom attacks the activated carbonyl carbon, initiating the cyclization. |

| 4. Dehydration & Tautomerization | A series of steps involving the loss of water and tautomerization leads to the formation of the aromatic pyrrole ring. |

This approach demonstrates an efficient, acid-catalyzed pathway to functionalized N-Cbz-protected 2-arylpyrroles. mdpi.comresearchgate.net

Theoretical Examination of Reaction Pathways

Theoretical and computational chemistry provide invaluable insights into reaction mechanisms that are often difficult to probe experimentally. Density Functional Theory (DFT) is a particularly powerful tool used to map the potential energy surfaces of reactions, identify intermediates and transition states, and rationalize observed outcomes like regioselectivity. researchgate.netresearchgate.net

While specific theoretical studies on the reaction pathways of benzyl 1H-pyrrole-2-carboxylate are not widely reported, computational methods have been extensively applied to the broader class of pyrrole derivatives to understand their reactivity.

Cyclization Reactions: DFT studies on the classic Paal-Knorr pyrrole synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with an amine, have helped to distinguish between different possible mechanistic pathways. These studies concluded that the reaction proceeds through the formation and subsequent cyclization of a hemiaminal intermediate, which is the rate-limiting step. researchgate.net

Electrophilic Reactions: Quantum chemical calculations have been used to rationalize the site selectivity in electrophilic cyclization reactions of pyrrole-containing systems. By calculating the activation energies for different possible cyclization pathways (e.g., C-N vs. C-C bond formation), researchers can predict and explain why one product is formed preferentially. nih.gov

Reactivity and Selectivity: DFT calculations on pyrrole itself confirm that the positions alpha to the nitrogen atom (C2 and C5) are more nucleophilic and thus more reactive towards electrophiles than the beta positions (C3 and C4). This intrinsic reactivity explains the observed regioselectivity in many electrophilic substitution reactions. researchgate.netresearchgate.net

Electrophilic Aromatic Substitution Mechanisms

Pyrrole is an electron-rich aromatic heterocycle that is highly reactive towards electrophilic aromatic substitution (EAS). The lone pair of electrons on the nitrogen atom is delocalized into the pi-system of the ring, increasing its electron density and making it much more nucleophilic than benzene (B151609). onlineorganicchemistrytutor.com

The mechanism of EAS on the pyrrole ring of a benzyl 1H-pyrrole-2-carboxylate derivative follows a conserved two-step pathway:

Attack on the Electrophile: The pi-system of the pyrrole ring acts as a nucleophile, attacking an electrophile (E+). This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile. This is a fast step that restores the aromaticity of the pyrrole ring, yielding the substituted product. researchgate.netonlineorganicchemistrytutor.com

Substitution on an unsubstituted pyrrole ring occurs preferentially at the C2 (or C5) position. This is because the positive charge in the sigma complex formed by attack at C2 can be delocalized over three atoms, including the nitrogen, resulting in a more stable intermediate compared to the one formed by attack at C3 (or C4), where the charge is only delocalized over two carbon atoms. onlineorganicchemistrytutor.com For a substrate like benzyl 1H-pyrrole-2-carboxylate, the C2 position is already substituted, so electrophilic attack would be directed to other available positions on the ring, influenced by the electronic effects of the existing ester group.

Table 4: General Mechanism of Electrophilic Aromatic Substitution on Pyrrole

| Step | Reactants | Intermediate/Transition State | Product |

|---|---|---|---|

| 1 (Rate-Determining) | Pyrrole Ring + Electrophile (E+) | Resonance-Stabilized Sigma Complex | - |

| 2 (Fast) | Sigma Complex + Base | Transition State | Substituted Pyrrole + Protonated Base |

Advanced Structural Elucidation and Characterization Methodologies

Spectroscopic Techniques for Molecular Architecture Confirmation

Spectroscopic methods are fundamental in confirming the molecular structure of benzyl (B1604629) 1H-pyrrole-2-carboxylate by probing the chemical environment of its atoms and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C Chemical Shift Analysis, Coupling Constants, and Multiplicity

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the connectivity and chemical environment of atoms within the benzyl 1H-pyrrole-2-carboxylate molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides detailed information about the different types of protons and their neighboring atoms. In a typical spectrum, the protons of the benzyl group and the pyrrole (B145914) ring resonate at characteristic chemical shifts. The methylene (B1212753) protons (CH₂) of the benzyl group typically appear as a singlet, while the aromatic protons of the phenyl ring and the pyrrole ring exhibit more complex splitting patterns (multiplets) due to spin-spin coupling with adjacent protons. The integration of these signals corresponds to the number of protons in each environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon of the ester group is typically observed at a downfield chemical shift. The carbon atoms of the aromatic phenyl ring and the heterocyclic pyrrole ring resonate in a specific region of the spectrum, providing further confirmation of the molecular framework.

| ¹H NMR Data for Benzyl 1H-pyrrole-2-carboxylate Derivatives |

| Data for a related compound, benzyl 2-phenyl-1H-pyrrole-1-carboxylate, shows characteristic shifts that can be used for comparative analysis. For instance, the methylene protons (CH₂) of the benzyl group appear as a singlet at 5.22 ppm. The protons on the pyrrole ring appear at 6.22, 6.25, and 7.39 ppm, while the phenyl protons are observed between 7.20 and 7.37 ppm. mdpi.com |

| ¹³C NMR Data for Benzyl 1H-pyrrole-2-carboxylate Derivatives |

| In the case of benzyl 2-phenyl-1H-pyrrole-1-carboxylate, the carbonyl carbon of the carboxylate group resonates at 150.7 ppm. The carbons of the benzyl group show signals at 68.9 ppm (CH₂) and in the aromatic region (127.5-135.7 ppm). The pyrrole ring carbons are found at 111.5, 115.1, and 122.6 ppm. mdpi.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in benzyl 1H-pyrrole-2-carboxylate. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

Key characteristic absorption bands in the IR spectrum include:

A strong absorption band corresponding to the C=O stretching vibration of the ester functional group.

Absorption bands in the aromatic region due to C-H and C=C stretching vibrations of the pyrrole and benzyl rings.

An N-H stretching vibration for the pyrrole ring, if unsubstituted at the nitrogen.

For the related compound, benzyl 2-phenyl-1H-pyrrole-1-carboxylate, characteristic IR absorption bands are observed at 1784, 1732, and 1714 cm⁻¹, which are indicative of the carbonyl groups. mdpi.com

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of benzyl 1H-pyrrole-2-carboxylate.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high accuracy allows for the determination of the elemental formula of the compound, confirming its atomic composition. For instance, in the analysis of a related derivative, benzyl 2-phenyl-1H-pyrrole-1-carboxylate, HRMS (EI) calculated the mass for [M]⁺ C₁₈H₁₅NO₂ as 277.1103, with the found value being 277.1121, which confirms the molecular formula. mdpi.com

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline solids like benzyl 1H-pyrrole-2-carboxylate. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined.

Analysis of Intermolecular Interactions: Hydrogen Bonding Patterns and π-Stacking

The crystal structure reveals how molecules of benzyl 1H-pyrrole-2-carboxylate are packed in the solid state and the nature of the intermolecular forces that hold them together. These interactions can include:

Hydrogen Bonding: If there are suitable hydrogen bond donors (like an N-H group) and acceptors (like the carbonyl oxygen), hydrogen bonds can form, linking molecules together in specific patterns. In the crystal structure of 1-benzyl-N-methyl-1H-pyrrole-2-carboxamide, molecules are linked by N—H⋯O hydrogen bonds, forming chains. nih.gov

π-Stacking: The aromatic pyrrole and benzyl rings can engage in π-stacking interactions, where the electron clouds of adjacent rings interact favorably, contributing to the stability of the crystal lattice.

Investigation of Crystal Packing and Supramolecular Assembly

In the crystal structure of the analogous 1-benzyl-N-methyl-1H-pyrrole-2-carboxamide, the molecules are primarily linked through intermolecular N—H···O hydrogen bonds. nih.gov These interactions form chains that propagate along a specific crystallographic axis. It is highly probable that benzyl 1H-pyrrole-2-carboxylate would exhibit a similar primary hydrogen bonding motif, with the pyrrole N-H group of one molecule interacting with the carbonyl oxygen of the carboxylate group of an adjacent molecule. This would create a head-to-tail arrangement, forming supramolecular chains or tapes.

The asymmetric unit of 1-benzyl-N-methyl-1H-pyrrole-2-carboxamide contains two independent molecules. nih.gov These molecules differ primarily in the rotational conformation of the benzyl group relative to the pyrrole ring, as indicated by the Npyrrole—C(H2)—C—C torsion angles of -73.0 (3)° and 17.1 (3)°. nih.gov This conformational polymorphism within the same crystal highlights the flexibility of the benzyl group and its ability to adopt different orientations to maximize packing efficiency.

Below is a table summarizing the crystallographic data for the analogous compound, 1-benzyl-N-methyl-1H-pyrrole-2-carboxamide, which serves as a predictive model for benzyl 1H-pyrrole-2-carboxylate.

| Parameter | Value |

| Compound | 1-Benzyl-N-methyl-1H-pyrrole-2-carboxamide |

| Molecular Formula | C₁₃H₁₄N₂O |

| Molecular Weight | 214.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 9.8285 (18) Å |

| b | 23.588 (4) Å |

| c | 9.9230 (17) Å |

| β | 90.107 (3)° |

| Volume | 2300.5 (7) ų |

| Z | 8 |

| Hydrogen Bonding | N—H···O |

Data sourced from a study on a closely related analog to predict the properties of benzyl 1H-pyrrole-2-carboxylate. nih.gov

Assessment of Pyrrole Ring Distortion from Ideal C₂ᵥ Symmetry

The pyrrole ring, in its most symmetrical, unsubstituted form, possesses C₂ᵥ point group symmetry. However, substitution on the ring, as in benzyl 1H-pyrrole-2-carboxylate, as well as intermolecular interactions within the crystal lattice, can lead to distortions from this ideal geometry. These distortions can be quantified by examining key bond lengths, bond angles, and dihedral angles within the five-membered ring.

In the crystal structure of 1-benzyl-N-methyl-1H-pyrrole-2-carboxamide, the bond lengths and angles within the pyrrole ring are described as "unexceptional," suggesting that the deviations from ideal symmetry are subtle. nih.gov However, a detailed analysis of the geometric parameters would be necessary to quantify the extent of this distortion. For instance, in an ideal C₂ᵥ symmetry, the C-C bonds adjacent to the nitrogen (N-C2 and N-C5) would be equivalent, as would the more distant C-C bonds (C3-C4). Similarly, the internal angles at carbons 2 and 5 would be identical, as would the angles at carbons 3 and 4.

The substitution of a benzyl group at the N1 position and a carboxylate group at the C2 position inherently breaks the C₂ᵥ symmetry. The electronic effects of the electron-donating benzyl group and the electron-withdrawing carboxylate group will influence the bond lengths and charge distribution within the pyrrole ring.

Furthermore, the orientation of the benzyl group relative to the pyrrole ring can impact the planarity of the pyrrole ring itself. In the case of 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide, the mean planes of the pyrrole and benzyl rings are nearly perpendicular, with a dihedral angle of 87.07 (4)°. nih.gov This perpendicular arrangement minimizes steric hindrance between the two rings. A similar conformation would be expected for benzyl 1H-pyrrole-2-carboxylate, which would help to maintain the planarity of the pyrrole ring.

The following table presents key bond lengths and angles for the pyrrole ring in a related compound, which can be used to infer the geometry of benzyl 1H-pyrrole-2-carboxylate. A full analysis would compare these experimental values to theoretical values for an idealized pyrrole ring.

| Parameter | Value (Molecule A) | Value (Molecule B) |

| N1-C2 Bond Length (Å) | 1.375(3) | 1.378(3) |

| N1-C5 Bond Length (Å) | 1.372(3) | 1.373(3) |

| C2-C3 Bond Length (Å) | 1.378(4) | 1.375(4) |

| C3-C4 Bond Length (Å) | 1.411(4) | 1.413(4) |

| C4-C5 Bond Length (Å) | 1.365(4) | 1.367(4) |

| C5-N1-C2 Angle (°) | 108.8(2) | 108.8(2) |

| N1-C2-C3 Angle (°) | 108.6(2) | 108.7(2) |

| C2-C3-C4 Angle (°) | 107.0(2) | 107.1(2) |

| C3-C4-C5 Angle (°) | 107.4(2) | 107.3(2) |

| C4-C5-N1 Angle (°) | 108.2(2) | 108.1(2) |

Data derived from the crystallographic information file of 1-benzyl-N-methyl-1H-pyrrole-2-carboxamide, presented as a model for benzyl 1H-pyrrole-2-carboxylate.

Theoretical and Computational Chemistry Approaches

Quantum Mechanical Calculations for Molecular Properties

Quantum mechanical (QM) methods are employed to calculate the electronic structure and energy of molecules with high accuracy. These calculations are fundamental to understanding the intrinsic properties of benzyl (B1604629) 1H-pyrrole-2-carboxylate.

Density Functional Theory (DFT) has become a primary method for computational studies of organic molecules due to its balance of accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used for this purpose.

For molecules structurally similar to benzyl 1H-pyrrole-2-carboxylate, such as 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide, DFT calculations using the B3LYP functional with a 6-311G(d,p) basis set have been performed to analyze their molecular structure and electronic properties. Such studies involve optimizing the molecular geometry to find the most stable arrangement of atoms and then calculating various properties. Key electronic descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. For instance, a large energy gap implies high stability. Time-Dependent DFT (TD-DFT) can further be used to predict the electronic absorption spectra (UV-Vis) of the molecule. Natural Bond Orbital (NBO) analysis, another tool used in conjunction with DFT, provides insights into intramolecular and intermolecular bonding and charge transfer interactions.

Table 1: Example of DFT-Calculated Electronic Properties for a Related Pyrrole (B145914) Derivative This table presents data for the structurally similar compound 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide as an illustrative example of the analyses applied to this class of molecules.

| Property | Value | Significance |

| HOMO Energy | -0.23 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -0.08 eV | Relates to the electron-accepting ability of the molecule. |

| Energy Gap (ΔE) | 0.15 eV | Indicates chemical reactivity and stability. |

Semi-empirical methods offer a computationally less expensive alternative to ab initio and DFT methods, making them suitable for larger molecules and for preliminary conformational searches. nih.gov These methods are derived from the Hartree-Fock formalism but incorporate approximations and parameters derived from experimental data to simplify the calculations. uni-muenchen.de

The most common semi-empirical methods, such as Austin Model 1 (AM1) and Parametric Model 3 (PM3), are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. nih.govuni-muenchen.de In this approach, many of the complex electron-electron repulsion integrals are simplified or eliminated, significantly speeding up the calculations. uni-muenchen.de The methods differ in their parameterization strategy. AM1 was developed to overcome shortcomings of the earlier MNDO method, particularly its poor description of hydrogen bonds. nih.gov PM3 is a reparameterization of AM1 that often provides better results for certain molecular geometries. nih.govuni-muenchen.de These methods are typically parameterized to reproduce experimental heats of formation rather than total energies. uni-muenchen.de

Table 2: Comparison of Common Semi-Empirical Methods

| Method | Basis of Parameterization | Key Features |

| AM1 (Austin Model 1) | Based on MNDO with modifications to the core-repulsion function. | Improved description of hydrogen bonds compared to MNDO. nih.gov |

| PM3 (Parametric Model 3) | Re-parameterization of AM1 using an automated process and a larger set of reference data. | Generally provides good geometries; differs from AM1 in the values of its parameters. nih.gov |

Benzyl 1H-pyrrole-2-carboxylate possesses conformational flexibility, primarily due to the rotation around the single bonds connecting the pyrrole ring, the carboxylate group, and the benzyl group. Energy minimization and conformational analysis are computational techniques used to identify the most stable three-dimensional structures (conformers) of a molecule.

Simulation and Modeling of Molecular Interactions

Beyond the properties of a single molecule, computational methods can simulate how benzyl 1H-pyrrole-2-carboxylate interacts with itself and its environment over time.

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules. An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. This provides a "movie" of molecular motion, revealing how bond lengths, bond angles, and torsion angles fluctuate around their equilibrium values.

For a molecule like benzyl 1H-pyrrole-2-carboxylate, MD simulations could be used to explore its conformational landscape in a solvent, providing insights into its flexibility and the lifetimes of different conformations. This method is particularly valuable for understanding how the molecule behaves in a biological or solution-phase environment, which is often more relevant than its properties in the gas phase. While specific MD studies on this compound are not prominent in the literature, the technique is widely applied to similar organic molecules to understand their dynamic interactions and behavior.

Computational studies are essential for understanding the non-covalent interactions that govern supramolecular assembly, such as the formation of dimers or larger aggregates. The N-H group of the pyrrole ring and the carbonyl oxygen of the ester group in benzyl 1H-pyrrole-2-carboxylate are potential sites for hydrogen bonding.

In the crystal structure of the related compound 1-benzyl-N-methyl-1H-pyrrole-2-carboxamide, molecules are linked into chains through N-H···O hydrogen bonds. nih.gov Computational methods can be used to model these interactions, calculating their strength and geometric preferences. NBO analysis performed on similar pyrrole derivatives has been used to study hyperconjugative interactions, which can contribute to the stability of dimers and other aggregates through charge transfer between orbitals of adjacent molecules. These computational approaches allow for a detailed analysis of the forces driving the self-assembly and molecular recognition processes involving benzyl 1H-pyrrole-2-carboxylate.

Prediction and Elucidation of Reaction Mechanisms

There are no published reports on the use of computational methods to determine the mechanistic pathways for the synthesis or reaction of benzyl 1H-pyrrole-2-carboxylate.

No literature was found that characterizes the transition states involved in reactions of benzyl 1H-pyrrole-2-carboxylate through computational models.

Applications and Advanced Research Trajectories

Role as Building Blocks in Complex Molecule Synthesis

The unique structural features of benzyl (B1604629) 1H-pyrrole-2-carboxylate make it an important precursor and intermediate in the synthesis of a variety of complex organic molecules.

Porphyrins and dipyrromethenes are classes of nitrogen-containing macrocycles with significant applications in various scientific fields. nih.gov Porphyrins, which are present in essential biological molecules like heme and chlorophyll, are synthesized from simpler pyrrole (B145914) precursors. nih.govnih.gov Dipyrromethanes, which are key intermediates in the synthesis of porphyrins, can be prepared through the reaction of a dialdehyde (B1249045) with pyrrole, often catalyzed by a Lewis acid. tubitak.gov.tr The resulting bis-dipyrromethane can then be utilized in the formation of more complex structures like bis-porphyrins. tubitak.gov.tr

The pyrrole nucleus is a privileged structure in medicinal chemistry due to its presence in numerous pharmacologically active compounds. unisi.itmdpi.com Benzyl 1H-pyrrole-2-carboxylate and its derivatives are valuable intermediates in the synthesis of polyfunctionalized pyrroles. These pyrroles can be further elaborated to create a diverse array of compounds with potential therapeutic applications. For instance, functionalized 2-arylpyrroles serve as precursors for the development of selective dopamine (B1211576) D3 receptor antagonists and fluorescent dyes like BODIPY. mdpi.comresearchgate.net The synthesis of these complex pyrroles can be achieved through various methods, including well-established reactions like the Paal-Knorr, Hantzsch, and Barton-Zard reactions, as well as modern transition-metal-catalyzed multicomponent reactions. mdpi.com

Benzyl 1H-pyrrole-2-carboxylate and related substituted phenyl-1H-pyrrole-2-carboxylic acid alkyl esters are key starting materials in the multi-step synthesis of pyrrolo[1,2-a]quinoxalines. tandfonline.comnih.gov These fused heterocyclic compounds have garnered significant interest due to their wide range of biological activities, including anticancer properties. unisi.ittandfonline.com The synthesis often involves a cascade protocol that can be performed under metal-free conditions, for example, by reacting benzylamine (B48309) derivatives with 1-(2-aminoaryl)pyrrole. researchgate.net The resulting pyrrolo[1,2-a]quinoxaline (B1220188) scaffold can be further modified to produce a variety of derivatives with potential therapeutic applications. unisi.ittandfonline.com

Contributions to Medicinal Chemistry Research

The pyrrole scaffold, and specifically derivatives of benzyl 1H-pyrrole-2-carboxylate, plays a crucial role in the design and discovery of new drugs targeting a range of diseases.

Bacterial DNA Gyrase B:

Bacterial DNA gyrase and topoisomerase IV are essential enzymes that control the topological state of DNA and are validated targets for antibacterial drugs. scispace.comrsc.org Benzyl 1H-pyrrole-2-carboxylate derivatives, particularly 1H-pyrrole-2-carboxamides, have been investigated as scaffolds for the development of inhibitors of the B subunit of DNA gyrase (GyrB). scispace.comnih.gov These inhibitors bind to the ATP-binding site of GyrB, with the pyrrole moiety playing a key role in the interaction. scispace.comrsc.org For example, the 4,5-dibromo-1H-pyrrole-2-carboxamide moiety has been shown to form a crucial hydrogen bond with an aspartate residue in the active site. scispace.com Structure-based design has led to the development of potent inhibitors with activity against both Gram-positive and Gram-negative bacteria. rsc.orgnih.gov

Akt Kinase:

Akt kinases are key regulators of cell survival and proliferation, and their overexpression is implicated in many human cancers. nih.gov This makes them attractive targets for the development of small molecule inhibitors. Pyrrolo[1,2-a]quinoxalines, synthesized from precursors like benzyl 1H-pyrrole-2-carboxylate, have been identified as a promising scaffold for Akt kinase inhibitors. nih.govnih.gov These compounds have demonstrated the ability to inhibit the proliferation of various cancer cell lines. nih.gov

Enoyl-acyl carrier protein reductase (ENR):

Enoyl-acyl carrier protein reductase (ENR) is a vital enzyme in the bacterial fatty acid synthesis II (FAS-II) pathway, making it an ideal target for the development of new antibacterial agents. nih.govresearchgate.net Pyrrole-based compounds, including pyrrole hydrazone and pyrrolidine (B122466) carboxamide derivatives, have been designed and evaluated as ENR inhibitors. researchgate.netnih.gov These inhibitors have shown promising activity against various bacteria, including Mycobacterium tuberculosis. researchgate.netnih.gov

Dopamine D3 Receptor:

The dopamine D3 receptor is a significant target in the central nervous system for the treatment of various psychiatric disorders. nih.gov Functionalized 2-arylpyrroles, which can be synthesized from benzyl 1H-pyrrole-2-carboxylate precursors, are used to develop selective dopamine D3 receptor antagonists. mdpi.comresearchgate.net These antagonists have shown high affinity for the D3 receptor and are being investigated for their potential therapeutic benefits. nih.govresearchgate.net For instance, certain 2,5-disubstituted-1H-pyrroles with N-benzyl modifications have demonstrated high affinity for the dopamine D3 receptor. researchgate.net

Development of Functional Materials and Dyes

Benzyl 1H-pyrrole-2-carboxylate and its analogs are valuable precursors in the synthesis of advanced functional dyes, particularly boron-dipyrromethene (BODIPY) dyes. mdpi.comresearchgate.net Functionalized 2-arylpyrroles are recognized as promising starting materials for creating novel BODIPY dyes and other chromophores. mdpi.comresearchgate.netbohrium.com The synthesis of N-Cbz-protected 2-arylpyrroles, a class of compounds structurally related to benzyl 1H-pyrrole-2-carboxylate, has been reported specifically for this purpose. mdpi.comresearchgate.net

The incorporation of a pyrrole unit at the α-position of the BODIPY core is a highly effective strategy for extending the π-conjugation of the chromophore. nih.gov This extension results in a desirable bathochromic (red) shift in the absorption and emission spectra, moving the dye's operational wavelength to the red or far-red region of the spectrum. nih.gov A facile, one-pot synthesis method has been developed to create pyrrolyl-BODIPY dyes directly from a reaction between an acyl chloride and an excess of pyrrole, highlighting the fundamental role of the pyrrole nucleus in the construction of these dyes. rsc.org

The pyrrole scaffold is a valuable component in the field of materials science. mdpi.comresearchgate.net The primary application stemming from benzyl 1H-pyrrole-2-carboxylate as a precursor is in the creation of fluorescent materials. The pyrrolyl-BODIPY dyes synthesized from pyrrole derivatives exhibit properties that make them highly suitable for use as environment-sensitive fluorescence probes. nih.gov

These dyes often show a significant change in their fluorescence intensity based on the polarity of their immediate environment. nih.gov For instance, a gradual decrease in fluorescence intensity has been observed with an increase in solvent dipolar moment. This solvatochromic behavior allows them to be used to probe local polarity changes in complex systems, such as in biological samples for sensing applications. This has been demonstrated in studies involving bovine serum albumin (BSA), where the dyes act as "turn-on" fluorescent probes. nih.gov The red to far-red emission of these materials is particularly advantageous for bioimaging applications. nih.gov

Enzymatic Catalysis Research

Significant research has focused on the green and efficient synthesis of benzyl 1H-pyrrole-2-carboxylate using enzymatic catalysis, which offers a sustainable alternative to traditional chemical methods. nih.govnih.gov Studies have detailed the optimization of the transesterification reaction between methyl 1H-pyrrole-2-carboxylate and benzyl alcohol using immobilized lipases. nih.gov

The lipase (B570770) Novozym 435 was identified as the most effective catalyst for this transformation compared to other commercial lipases like Lipozyme TLIM and CRL. nih.gov A systematic investigation of reaction parameters was conducted to maximize the product yield. The optimized conditions were determined to be a 5:1 molar ratio of methyl 1H-pyrrole-2-carboxylate to benzyl alcohol, a Novozym 435 concentration of 6 mg/mL, a reaction temperature of 50°C, and a reaction time of 24 hours in n-hexane as the solvent. nih.gov Under these optimized conditions, a high yield of 92% for benzyl 1H-pyrrole-2-carboxylate was achieved, demonstrating a highly efficient and scalable biocatalytic process. nih.govnih.gov

Table 1: Effect of Reaction Parameters on the Enzymatic Synthesis of Benzyl 1H-pyrrole-2-carboxylate

Data sourced from a study on the enzymatic synthesis of pyrrole esters. nih.gov

The research into the biocatalytic synthesis of benzyl 1H-pyrrole-2-carboxylate has also paved the way for broadening the scope of enzymatic methods to produce a wider variety of pyrrole esters. nih.govnih.gov The optimized conditions developed for the synthesis of the benzyl ester were successfully applied to a range of other alcohols. This demonstrates the versatility of the Novozym 435-catalyzed reaction for generating a library of novel pyrrole esters, which may have diverse applications in flavor, fragrance, and materials science. nih.govnih.gov

Among the other esters synthesized using this enzymatic approach are butyl 1H-pyrrole-2-carboxylate and pentyl 1H-pyrrole-2-carboxylate, which were noted for their sweet and acidic aromas. nih.gov The ability to efficiently synthesize a series of these esters under mild, enzymatic conditions opens up new possibilities for creating functional molecules with tailored properties. Furthermore, studies on these novel esters indicated they possess excellent thermal stability, a crucial characteristic for their potential use in various material applications. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| Benzyl 1H-pyrrole-2-carboxylate |

| 1-Benzyl-1H-pyrrole-2-carboxylic acid |

| Benzyl 2-phenyl-1H-pyrrole-1-carboxylate |